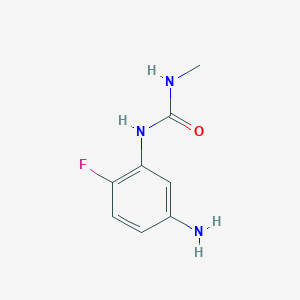
tert-Butyl 4-amino-4-methylazepane-1-carboxylate
Descripción general
Descripción
tert-Butyl 4-amino-4-methylazepane-1-carboxylate: is a versatile small molecule scaffold used primarily in research and development. It has the chemical formula C₁₂H₂₄N₂O₂ and a molecular weight of 228.33 g/mol . This compound is often utilized in pharmaceutical testing and as a building block in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-amino-4-methylazepane-1-carboxylate typically involves the protection of amines using carbamate groups. One common method is the use of tert-butyl chloroformate (Boc₂O) to protect the amine group . The reaction conditions usually involve mild bases such as triethylamine in an organic solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar protecting group strategies. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 4-amino-4-methylazepane-1-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc protecting group can be removed under acidic conditions using trifluoroacetic acid (TFA) .
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, the amine group can be involved in such reactions under appropriate conditions.
Common Reagents and Conditions:
Trifluoroacetic acid (TFA): Used for deprotection of the Boc group.
Hydrogenation Catalysts (Pd-C, H₂): Used for catalytic hydrogenation reactions.
Major Products Formed: The major products formed from these reactions include the deprotected amine and various substituted derivatives depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-Butyl 4-amino-4-methylazepane-1-carboxylate is used as a building block for the synthesis of more complex molecules . It serves as a precursor in the synthesis of various heterocyclic compounds .
Biology and Medicine: In biological and medical research, this compound is used in the development of pharmaceutical agents . Its structure allows for modifications that can lead to the discovery of new therapeutic compounds .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials .
Mecanismo De Acción
The mechanism of action for tert-Butyl 4-amino-4-methylazepane-1-carboxylate primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during various synthetic steps and can be removed under acidic conditions to reveal the free amine . This allows for selective reactions and the construction of complex molecules .
Comparación Con Compuestos Similares
tert-Butyl carbamate: Another common protecting group for amines.
tert-Butyl 4-amino-4-methylpiperidine-1-carboxylate: Similar structure but with a different ring system.
Uniqueness: tert-Butyl 4-amino-4-methylazepane-1-carboxylate is unique due to its seven-membered ring structure , which provides different steric and electronic properties compared to six-membered ring analogs . This uniqueness makes it valuable in the synthesis of specific target molecules .
Propiedades
IUPAC Name |
tert-butyl 4-amino-4-methylazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-8-5-6-12(4,13)7-9-14/h5-9,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAWVQOJMPWLAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(CC1)C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(Dimethylamino)methyl]cyclobutan-1-amine](/img/structure/B1381920.png)

![2-[(3-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one](/img/structure/B1381923.png)

![6-Bromo-2-cyclopropyl-5-methylbenzo[d]oxazole](/img/structure/B1381926.png)
![8-Bromo-2,6-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1381927.png)
![{3-[2-(Dimethylamino)ethoxy]pyridin-4-yl}methanamine](/img/structure/B1381928.png)
![2-Methyl-6-[(1,1,1-trifluoropropan-2-YL)oxy]pyridine-3-carboxylic acid](/img/structure/B1381930.png)
![7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B1381932.png)




